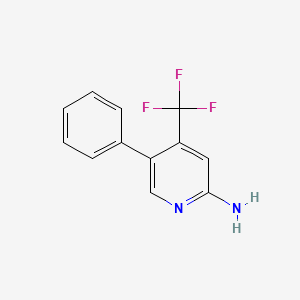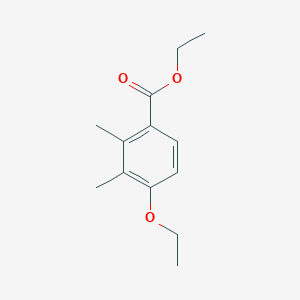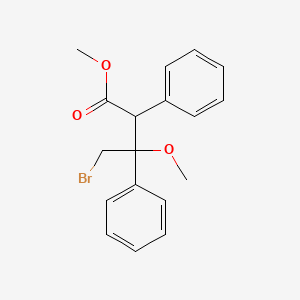
Methyl 4-bromo-3-methoxy-2,3-diphenylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-bromo-3-methoxy-2,3-diphenylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom, a methoxy group, and two phenyl groups attached to a butanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-3-methoxy-2,3-diphenylbutanoate typically involves multi-step organic reactions. One common method is the bromination of a precursor compound followed by esterification. The reaction conditions often require the use of bromine or a brominating agent, a suitable solvent, and a catalyst to facilitate the reaction. The final esterification step involves the use of methanol and an acid catalyst to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-bromo-3-methoxy-2,3-diphenylbutanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
Methyl 4-bromo-3-methoxy-2,3-diphenylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-bromo-3-methoxy-2,3-diphenylbutanoate involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-bromo-3-methoxybenzoate
- Methyl 4-bromo-3-hydroxythiophene-2-carboxylate
- (4-Bromo-2,3-dimethylphenyl)(methyl)sulfane
Uniqueness
Methyl 4-bromo-3-methoxy-2,3-diphenylbutanoate is unique due to its specific structural features, including the presence of two phenyl groups and a butanoate backbone
Propiedades
Número CAS |
7468-29-3 |
|---|---|
Fórmula molecular |
C18H19BrO3 |
Peso molecular |
363.2 g/mol |
Nombre IUPAC |
methyl 4-bromo-3-methoxy-2,3-diphenylbutanoate |
InChI |
InChI=1S/C18H19BrO3/c1-21-17(20)16(14-9-5-3-6-10-14)18(13-19,22-2)15-11-7-4-8-12-15/h3-12,16H,13H2,1-2H3 |
Clave InChI |
MRFSAIICLWMCNZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C1=CC=CC=C1)C(CBr)(C2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


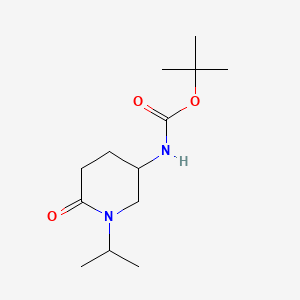

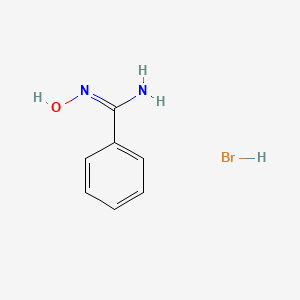
![9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-2-methoxy-4-methyl-](/img/structure/B14021557.png)
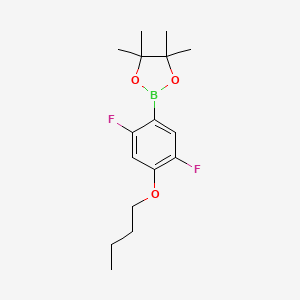
![Methyl 3,5-difluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14021565.png)
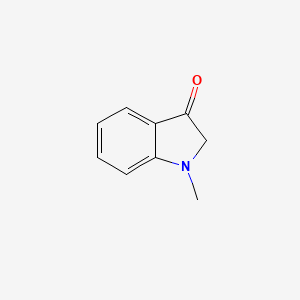
![1-[2-[2-(4-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14021571.png)
